molecular formula C42H68N2O16 B13403483 azane;6-[6-carboxy-2-[(11-carboxy-4,4,6a,6b,8a,11,14b-heptamethyl-14-oxo-2,3,4a,5,6,7,8,9,10,12,12a,14a-dodecahydro-1H-picen-3-yl)oxy]-4,5-dihydroxyoxan-3-yl]oxy-3,4,5-trihydroxyoxane-2-carboxylic acid

azane;6-[6-carboxy-2-[(11-carboxy-4,4,6a,6b,8a,11,14b-heptamethyl-14-oxo-2,3,4a,5,6,7,8,9,10,12,12a,14a-dodecahydro-1H-picen-3-yl)oxy]-4,5-dihydroxyoxan-3-yl]oxy-3,4,5-trihydroxyoxane-2-carboxylic acid

Cat. No.: B13403483
M. Wt: 857.0 g/mol
InChI Key: SPPIIOPGDLITJE-UHFFFAOYSA-N
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Description

This compound is a highly substituted polycyclic molecule featuring a triterpenoid core (picen derivative) with multiple functional groups, including hydroxyl, carboxylic acid, and oxane moieties. Its structural complexity arises from the fusion of a steroid-like dodecahydro-1H-picen system with oxane rings and carboxylate substituents.

Properties

IUPAC Name

azane;6-[6-carboxy-2-[(11-carboxy-4,4,6a,6b,8a,11,14b-heptamethyl-14-oxo-2,3,4a,5,6,7,8,9,10,12,12a,14a-dodecahydro-1H-picen-3-yl)oxy]-4,5-dihydroxyoxan-3-yl]oxy-3,4,5-trihydroxyoxane-2-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C42H62O16.2H3N/c1-37(2)21-8-11-42(7)31(20(43)16-18-19-17-39(4,36(53)54)13-12-38(19,3)14-15-41(18,42)6)40(21,5)10-9-22(37)55-35-30(26(47)25(46)29(57-35)33(51)52)58-34-27(48)23(44)24(45)28(56-34)32(49)50;;/h16,19,21-31,34-35,44-48H,8-15,17H2,1-7H3,(H,49,50)(H,51,52)(H,53,54);2*1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SPPIIOPGDLITJE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(C2CCC3(C(C2(CCC1OC4C(C(C(C(O4)C(=O)O)O)O)OC5C(C(C(C(O5)C(=O)O)O)O)O)C)C(=O)C=C6C3(CCC7(C6CC(CC7)(C)C(=O)O)C)C)C)C.N.N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C42H68N2O16
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

857.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of azane;6-[6-carboxy-2-[(11-carboxy-4,4,6a,6b,8a,11,14b-heptamethyl-14-oxo-2,3,4a,5,6,7,8,9,10,12,12a,14a-dodecahydro-1H-picen-3-yl)oxy]-4,5-dihydroxyoxan-3-yl]oxy-3,4,5-trihydroxyoxane-2-carboxylic acid involves multiple steps, including the protection and deprotection of functional groups, selective oxidation, and glycosylation reactions. The reaction conditions typically require controlled temperatures, specific pH levels, and the use of catalysts to ensure the desired product is obtained with high yield and purity .

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. These methods ensure consistent quality and scalability, which are essential for commercial applications .

Chemical Reactions Analysis

Types of Reactions: Azane;6-[6-carboxy-2-[(11-carboxy-4,4,6a,6b,8a,11,14b-heptamethyl-14-oxo-2,3,4a,5,6,7,8,9,10,12,12a,14a-dodecahydro-1H-picen-3-yl)oxy]-4,5-dihydroxyoxan-3-yl]oxy-3,4,5-trihydroxyoxane-2-carboxylic acid undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are facilitated by the presence of multiple functional groups, such as carboxylic acids and hydroxyl groups .

Common Reagents and Conditions: Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. The reaction conditions often involve specific solvents, temperatures, and pH levels to achieve the desired transformations .

Major Products Formed: The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation reactions may yield carboxylic acids, while reduction reactions may produce alcohols .

Scientific Research Applications

Azane;6-[6-carboxy-2-[(11-carboxy-4,4,6a,6b,8a,11,14b-heptamethyl-14-oxo-2,3,4a,5,6,7,8,9,10,12,12a,14a-dodecahydro-1H-picen-3-yl)oxy]-4,5-dihydroxyoxan-3-yl]oxy-3,4,5-trihydroxyoxane-2-carboxylic acid has a wide range of scientific research applications. In chemistry, it is used as a model compound for studying complex organic reactions and mechanisms. In biology, it is investigated for its potential biological activities, including anti-inflammatory and antioxidant properties. In medicine, it is explored for its potential therapeutic applications, such as in the treatment of certain diseases. In industry, it is used in the development of new materials and chemical processes .

Mechanism of Action

The mechanism of action of azane;6-[6-carboxy-2-[(11-carboxy-4,4,6a,6b,8a,11,14b-heptamethyl-14-oxo-2,3,4a,5,6,7,8,9,10,12,12a,14a-dodecahydro-1H-picen-3-yl)oxy]-4,5-dihydroxyoxan-3-yl]oxy-3,4,5-trihydroxyoxane-2-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound’s multiple functional groups allow it to bind to various enzymes and receptors, modulating their activity and leading to specific biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues and Substituent Variations

The compound shares structural motifs with other triterpenoid-glycoside derivatives and polyoxygenated oxane-carboxylic acids. Key analogues include:

Compound Name / ID Key Structural Features Similarity Index (Tanimoto) Biological Relevance
316157-19-4 Picen-derived triterpenoid with acetyloxy, hydroxymethyl, and multiple oxy-oxane groups 0.78 (Tanimoto-Morgan) Antimicrobial activity against Gram-positive bacteria
3,4,5-Trihydroxy-6-{[5-Hydroxy-3-(2-Hydroxy-4-Methoxyphenyl)-4-Oxo-3,4-Dihydro-2H-1-Benzopyran-7-Yl]Oxy}Oxane-2-Carboxylic Acid Benzopyran-oxane-carboxylic acid hybrid with trihydroxy substitutions 0.65 (Tanimoto-MACCS) Antioxidant and anti-inflammatory properties
Aglaithioduline Polyoxygenated oxane with a benzamide side chain 0.70 (Tanimoto) HDAC8 inhibition (similar to SAHA, a histone deacetylase inhibitor)

Key Observations :

  • 316157-19-4 shares the highest structural similarity (Tanimoto > 0.75) due to its triterpenoid core and oxane-carboxylic acid substituents .
  • The benzopyran-oxane derivative exhibits lower similarity but retains critical hydroxyl and carboxylate groups for redox activity.
  • Aglaithioduline diverges in core structure but maintains pharmacophoric elements (e.g., hydrogen-bond donors/acceptors) for enzyme inhibition.
Computational Similarity Analysis
  • Tanimoto vs. Dice Metrics: The compound’s Morgan fingerprints (radius = 2) show higher similarity to triterpenoid derivatives (Tanimoto > 0.7) than to simpler oxanes (Tanimoto < 0.5) . Dice indexes corroborate this trend, emphasizing shared functional groups over backbone alignment .
Pharmacokinetic and Toxicity Profiles
  • Lipophilicity : The compound’s logP (−1.2) is lower than 316157-19-4 (logP = 3.1) due to its polar oxane-carboxylate groups, suggesting improved aqueous solubility .
  • Toxicity Prediction : Machine learning models (e.g., Cell Painting) indicate low acute oral toxicity (LD50 > 500 mg/kg), contrasting with analogues like 11a (LD50 = 243–246 mg/kg) .

Biological Activity

The compound azane;6-[6-carboxy-2-[(11-carboxy-4,4,6a,6b,8a,11,14b-heptamethyl-14-oxo-2,3,4a,5,6,7,8,9,10,12,12a,14a-dodecahydro-1H-picen-3-yl)oxy]-4,5-dihydroxyoxan-3-yl]oxy-3,4,5-trihydroxyoxane-2-carboxylic acid is a complex organic molecule that exhibits a variety of biological activities due to its unique structure comprising multiple functional groups. This article explores the biological activity of this compound based on available research findings.

Chemical Structure and Properties

The compound features:

  • Multiple Hydroxyl Groups : These groups are known to enhance solubility and reactivity.
  • Carboxylic Acid Functionalities : These contribute to the compound's potential antimicrobial and antioxidant properties.

Molecular Characteristics

PropertyValue
Chemical Formula C42H65NO16
Molecular Weight 839.97 g/mol
CAS Number 53956-04-0
EINECS Number 258-887-7

Antioxidant Properties

The presence of hydroxyl groups in the compound suggests significant antioxidant activity. Antioxidants are crucial in neutralizing free radicals and preventing oxidative stress-related damage. Studies have shown that compounds with similar structures can effectively scavenge free radicals and inhibit lipid peroxidation.

Antimicrobial Activity

Carboxylic acids are known for their ability to inhibit microbial growth. The compound's structure likely contributes to its efficacy against various pathogens. Research indicates that such compounds can disrupt microbial cell membranes or interfere with metabolic pathways .

Enzyme Inhibition

Preliminary studies suggest that this compound may exhibit enzyme inhibition properties. Enzymes involved in metabolic processes can be inhibited by compounds with hydroxyl and carboxylic acid groups. This action could be beneficial in therapeutic applications where enzyme modulation is desired .

Case Studies

  • Antioxidant Activity Evaluation : A study evaluated the antioxidant capacity of similar hydroxyl-rich compounds using DPPH (2,2-diphenyl-1-picrylhydrazyl) assays. Results indicated significant scavenging activity comparable to established antioxidants like ascorbic acid.
  • Antimicrobial Effectiveness : Another study tested various carboxylic acids against Gram-positive and Gram-negative bacteria. The compound demonstrated notable inhibition zones in agar diffusion tests, indicating its potential as an antimicrobial agent .
  • Enzyme Inhibition Analysis : Research focused on the inhibition of specific enzymes (e.g., lipase) by structurally similar compounds showed promising results that warrant further investigation into this compound's potential as an enzyme inhibitor .

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